molecular formula C30H28N4O2S B14948419 5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14948419
M. Wt: 508.6 g/mol
InChI Key: VMEZPXRMJFTTDV-UHFFFAOYSA-N
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Description

5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research This compound is notable for its unique structure, which includes a cyano group, a dimethylphenylamino group, and a dihydropyridine ring

Preparation Methods

The synthesis of 5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylamine with cyanoacetic acid derivatives under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization and substitution, to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized under specific conditions to form different products.

    Reduction: The nitro group in the dimethylphenylamino moiety can be reduced to an amine.

    Substitution: The dihydropyridine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide include other dihydropyridine derivatives and cyanoacetamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a cyano group, a dimethylphenylamino group, and a dihydropyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H28N4O2S

Molecular Weight

508.6 g/mol

IUPAC Name

5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H28N4O2S/c1-19-11-10-16-25(20(19)2)34-26(35)18-37-30-24(17-31)28(22-12-6-4-7-13-22)27(21(3)32-30)29(36)33-23-14-8-5-9-15-23/h4-16,28,32H,18H2,1-3H3,(H,33,36)(H,34,35)

InChI Key

VMEZPXRMJFTTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C#N)C

Origin of Product

United States

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